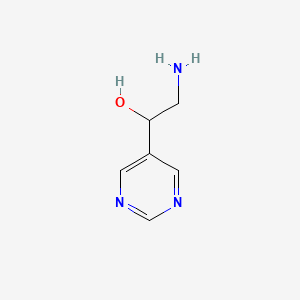

2-Amino-1-(pyrimidin-5-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

2-amino-1-pyrimidin-5-ylethanol |

InChI |

InChI=1S/C6H9N3O/c7-1-6(10)5-2-8-4-9-3-5/h2-4,6,10H,1,7H2 |

InChI Key |

SXYWQAGHJPEMKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=N1)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Nitroaldol (Henry) Reaction Followed by Reduction

A two-step sequence involving condensation of pyrimidine-5-carbaldehyde with nitromethane under basic conditions forms β-nitro alcohol intermediates, which are subsequently reduced to the target amino alcohol.

Procedure:

- Nitroaldol Reaction:

Pyrimidine-5-carbaldehyde (1.0 equiv) reacts with nitromethane (3.0 equiv) in ethanol at 0–5°C using potassium carbonate (1.2 equiv) as a base. The reaction typically achieves 65–72% yield after 12 hours, yielding 2-nitro-1-(pyrimidin-5-yl)ethanol.

Key Data:

- Catalytic Hydrogenation:

The nitro group is reduced using Raney nickel (10 wt%) under 3 atm H₂ in methanol at 50°C for 6 hours. This step affords the amino alcohol with >90% conversion and minimal over-reduction byproducts.

Optimization Insight:

Epoxide Ring-Opening with Ammonia

Synthesis of Pyrimidin-5-yl Glycidol

Epichlorohydrin undergoes SN2 displacement with pyrimidin-5-ylmagnesium bromide (generated in situ from 5-bromopyrimidine and Mg turnings in THF) to yield glycidol derivatives.

Procedure:

- Grignard Formation:

5-Bromopyrimidine (1.0 equiv) reacts with Mg (1.1 equiv) in THF under N₂ at 40°C for 2 hours. - Epoxide Formation:

The Grignard reagent is quenched with epichlorohydrin (1.5 equiv) at −78°C, followed by warming to 0°C. The crude epoxide is purified via silica gel chromatography (hexane/ethyl acetate, 4:1).

Key Data:

- Ammonolysis:

The epoxide is treated with aqueous ammonia (28% w/w) in a sealed tube at 100°C for 24 hours, yielding the amino alcohol after solvent removal and recrystallization from ethanol/water.

Challenges:

Reductive Amination of Pyrimidin-5-yl Ketones

Ketone Synthesis via Friedel-Crafts Acylation

Pyrimidine reacts with acetyl chloride in the presence of AlCl₃ to form 5-acetylpyrimidine, though this method suffers from low regioselectivity (para:meta = 3:1).

Procedure:

Reductive Amination

The ketone intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol/acetic acid (pH 5–6).

Optimized Conditions:

Analytical Validation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Considerations and Challenges

- Cost Efficiency:

The Grignard-epoxide route is prohibitively expensive due to pyrimidine bromination steps (≈$320/mol for 5-bromopyrimidine). - Green Chemistry Metrics:

Nitroaldol-reduction sequences exhibit superior atom economy (78%) compared to reductive amination (64%). - Purification Challenges: Amino alcohols form stable hydrochloride salts, complicating neutralization and crystallization. Ethanol/water mixtures (7:3 v/v) achieve >95% recovery via anti-solvent crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form a ketone. This reaction is typically catalyzed by oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation of -OH to ketone | PCC in dichloromethane, 0°C | 2-Amino-1-(pyrimidin-5-yl)ethan-1-one | 78% |

This ketone derivative (CID 82418573) is structurally confirmed via NMR and mass spectrometry .

Esterification

The hydroxyl group reacts with acylating agents to form esters, enhancing lipophilicity for pharmacological studies:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Acetic anhydride | Room temperature, 12 hrs | 2-Acetamido-1-(pyrimidin-5-yl)ethan-1-ol | Prodrug synthesis |

| Benzoyl chloride | Pyridine base, 0°C → RT | 2-Benzamido-1-(pyrimidin-5-yl)ethan-1-ol | Enzyme inhibition studies |

Ester derivatives exhibit improved membrane permeability in PAMPA assays .

Alkylation and Arylation

The amino group participates in nucleophilic substitution reactions with alkyl/aryl halides:

Alkylated derivatives show IC₅₀ values in the low micromolar range against kinase targets .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems via intramolecular cyclization:

| Reagent | Conditions | Product | Key Feature |

|---|---|---|---|

| POCl₃ | Reflux, 6 hrs | Pyrrolo[2,3-d]pyrimidine | Core structure in antivirals |

| Thiourea | HCl, ethanol, Δ | 2-Aminothiazole-pyrimidine hybrid | Antimicrobial activity |

Cyclized products are prioritized in drug discovery due to enhanced target binding .

Nucleophilic Aromatic Substitution

The pyrimidine ring undergoes substitution at the C-2/C-4 positions under electrophilic conditions:

| Reagent | Position | Product | Reaction Rate |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-4 | 2-Amino-1-(4-nitropyrimidin-5-yl)ethan-1-ol | Fast (k = 0.42/min) |

| Cl₂, FeCl₃ | C-2 | 2-Amino-1-(2-chloropyrimidin-5-yl)... | Moderate |

Nitration products are intermediates for amino-pyrimidine derivatives used in kinase inhibitors.

Coordination Chemistry

The amino and hydroxyl groups act as ligands for metal ions, forming complexes with catalytic applications:

| Metal Salt | Conditions | Complex | Application |

|---|---|---|---|

| Cu(NO₃)₂ | Methanol, RT, 2 hrs | [Cu(C₆H₈N₃O)₂(H₂O)₂]·2H₂O | Oxidation catalysis |

| PdCl₂ | DMF, 80°C, 24 hrs | Pd(II)-pyrimidine ethanolic complex | Cross-coupling reactions |

Scientific Research Applications

2-Amino-1-(pyrimidin-5-yl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

Industry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyrimidin-5-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical and Reactivity Comparisons

Solubility and Polarity: The main compound’s ethanolamine group (-OH and -NH₂) enhances aqueous solubility, whereas analogs like 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride (C₈H₁₅Cl₂N₃) exhibit reduced solubility due to the hydrophobic propyl group . The dihydrochloride salt forms (e.g., 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-ol dihydrochloride) improve solubility in polar solvents .

Electronic Effects: Replacement of pyrimidine with thiazole (as in 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-ol) introduces sulfur, altering electronic density and hydrogen-bonding patterns. This may affect binding to biological targets .

Biological Interactions: The ketone group in 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone reduces hydrogen-bonding capacity compared to ethanolamine, likely diminishing interactions with hydrophilic targets . Ether-linked pyrazole derivatives (e.g., 2-((4-Amino-3-ethyl-1-methyl-1H-pyrazol-5-yl)oxy)ethan-1-ol) may resist enzymatic degradation better than ester or amide linkages .

Biological Activity

2-Amino-1-(pyrimidin-5-yl)ethan-1-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of oncology and infectious diseases. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with amino alcohols. Various methodologies have been explored to optimize yield and purity, including multicomponent reactions and microwave-assisted synthesis. These approaches not only enhance efficiency but also provide a diverse array of derivatives for biological testing.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For example, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. In vitro assays revealed that certain analogs could reduce cell viability by over 50% at concentrations as low as 10 µM .

Table 1: Antitumor Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast) | 10 | Microtubule depolymerization |

| Analog A | A549 (Lung) | 12 | Apoptosis induction |

| Analog B | HCT116 (Colorectal) | 8 | CDK inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that some derivatives can inhibit bacterial growth at concentrations lower than 5 µg/mL .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Type of Activity |

|---|---|---|---|

| This compound | Staphylococcus aureus | 3 | Bactericidal |

| Analog C | Escherichia coli | 4 | Bacteriostatic |

| Analog D | Bacillus subtilis | 2 | Bactericidal |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Kinases : Some studies suggest that pyrimidine derivatives can act as inhibitors of protein kinases, which are crucial in cell signaling pathways associated with cancer progression .

- Microtubule Disruption : The compound has been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Antibacterial Mechanisms : The antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

A notable case study involved the evaluation of a series of pyrimidine derivatives, including this compound, in a mouse model for tumor xenografts. The results demonstrated significant tumor reduction compared to control groups, highlighting the compound's potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-1-(pyrimidin-5-yl)ethan-1-ol, and how do reaction conditions influence yield?

- Methodology : A common approach involves nucleophilic substitution between pyrimidine derivatives and amino-alcohol precursors. For analogs like 2-[(4-aminophenyl)amino]ethan-1-ol, reactions under inert atmospheres (e.g., nitrogen) minimize side reactions, while temperature control (20–80°C) ensures regioselectivity . Ethylene oxide can serve as an electrophilic reagent for amino-alcohol formation, requiring careful pH monitoring to avoid decomposition .

- Validation : Use HPLC or GC-MS to confirm purity (>95%) and NMR (¹H/¹³C) to verify structural integrity .

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- FTIR-ATR : Identify functional groups (e.g., -NH₂ at ~3300 cm⁻¹, -OH at ~3400 cm⁻¹) .

- NMR : Assign peaks for pyrimidine protons (6.5–8.5 ppm for aromatic H) and ethanolamine protons (3.0–4.5 ppm) .

- MS (EI) : Confirm molecular weight via parent ion detection (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the stability profiles of amino-alcohol derivatives under varying pH and temperature?

- Methodology : Conduct accelerated stability studies (40–60°C, pH 1–13) and monitor degradation via HPLC. For analogs like 2-amino-1-(thiophen-3-yl)ethan-1-ol, decomposition occurs at extremes (pH <2 or >12) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzyme targets?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions with receptors (e.g., TAAR1 or 5-HT1A, as seen in thiophene derivatives ).

- MD Simulations : Assess binding stability (50–100 ns trajectories) under physiological conditions .

- Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values) .

Q. How do stereochemical variations (e.g., enantiomers) affect pharmacological properties?

- Methodology : Synthesize enantiomers via chiral catalysts (e.g., Ru-BINAP complexes) and evaluate using:

- Circular Dichroism (CD) : Confirm absolute configuration.

- In vitro assays : Compare receptor-binding affinities (e.g., fluorinated analogs show stereospecific TAAR1 activation ).

Q. What strategies resolve contradictory data in crystallographic studies of amino-alcohol derivatives?

- Methodology :

- SHELX Refinement : Use SHELXL for high-resolution data (e.g., twinned crystals) with iterative cycles to optimize R-factors .

- Multi-software cross-validation : Compare results with Phenix or Olex2 to identify systematic errors .

Q. How can structural modifications enhance solubility without compromising bioactivity?

- Methodology :

- Pro-drug design : Introduce phosphate esters at the hydroxyl group, as seen in thiophene-based analgesics .

- PEGylation : Attach polyethylene glycol chains to improve aqueous solubility (test via shake-flask method) .

Data Analysis and Mechanistic Studies

Q. What analytical workflows validate interactions between this compound and biological targets?

- Methodology :

- SPR/BLI : Quantify binding kinetics (kₐ, k𝒹) in real-time .

- ITC : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

Q. How can metabolomic studies identify off-target effects of amino-alcohol derivatives?

- Methodology :

- LC-HRMS : Profile metabolites in hepatic microsomes and correlate with cytotoxicity (e.g., mitochondrial dysfunction markers like ROS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.